

The Discovery of ML216: A High-Throughput Screening Approach to Inhibit Bloom Helicase

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Compound of Interest

Compound Name: 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B609126

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery of ML216, a potent and selective small molecule inhibitor of Bloom (BLM) helicase, identified through a quantitative high-throughput screening (qHTS) campaign. ML216 serves as a valuable chemical probe for studying the roles of BLM in DNA replication and repair and as a potential starting point for the development of novel anti-cancer therapeutics.

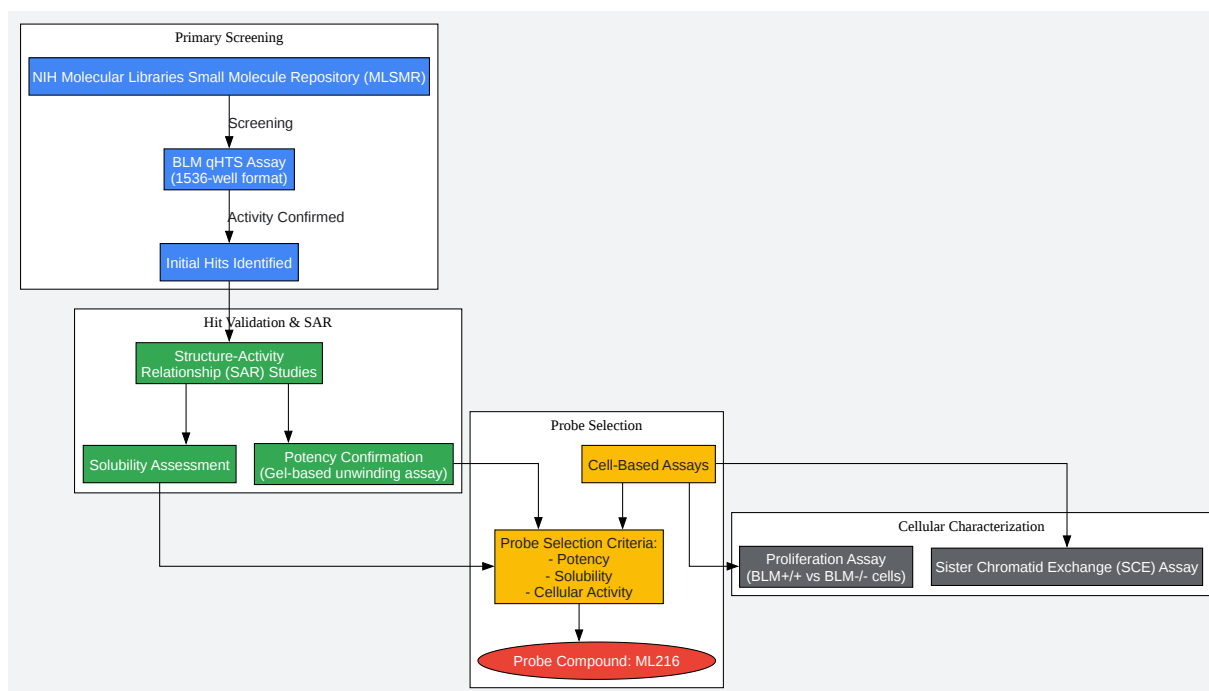
High-Throughput Screening Campaign

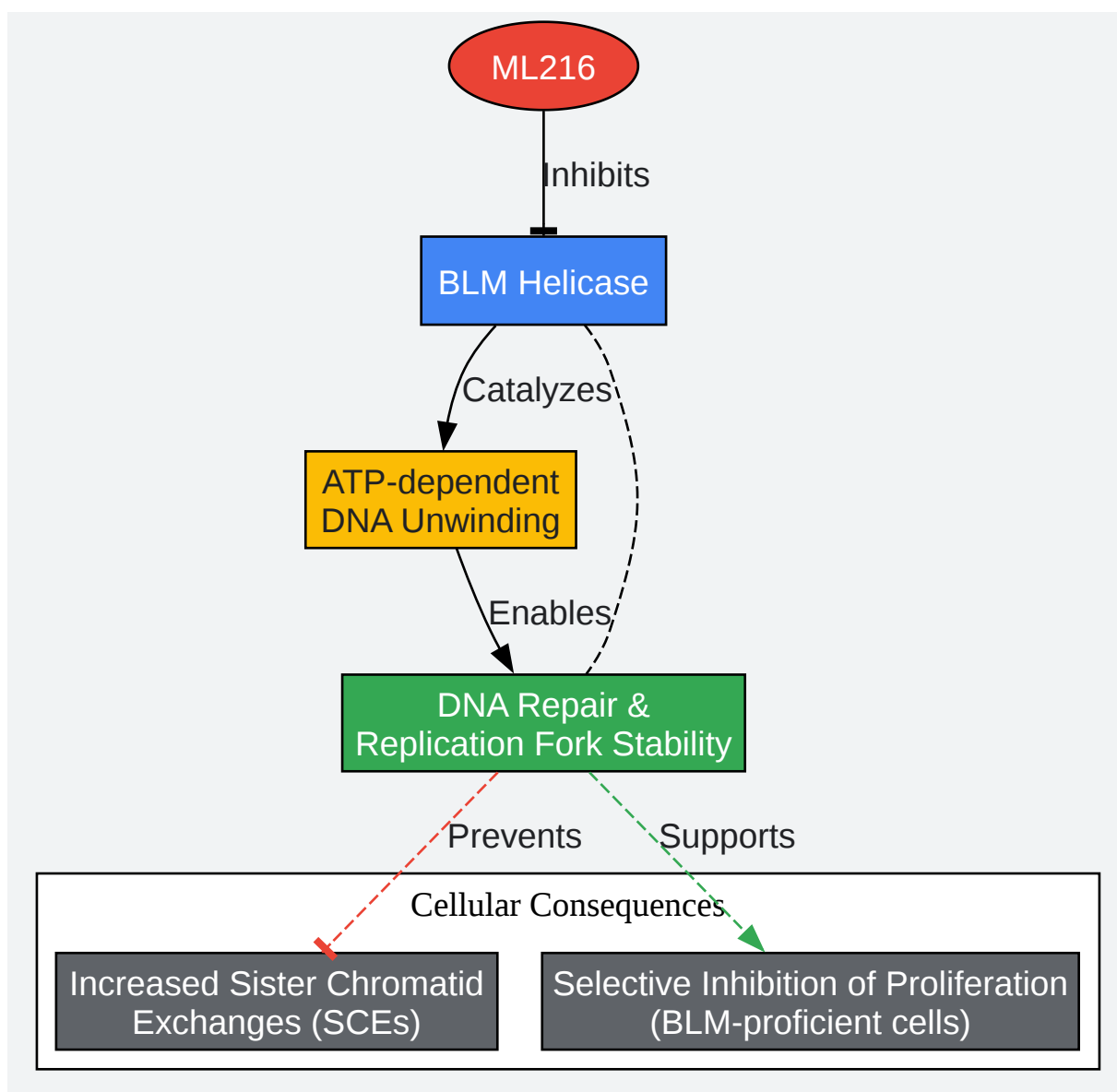
The discovery of ML216 originated from a robust, fluorescence-based quantitative high-throughput screen designed to identify inhibitors of the BLM helicase's DNA unwinding activity. [1] The campaign utilized a large chemical library to find initial hits that were then optimized to produce the final probe compound, ML216.

Screening Logic and Workflow

The screening process was designed to move from a large library of compounds to a validated, potent, and selective chemical probe. The workflow involved a primary quantitative high-throughput screen, followed by confirmatory assays, secondary screening against related

helicases to ensure selectivity, and finally, cell-based assays to confirm on-target activity in a cellular context.





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References

- 1. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

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